N-(m-Tolyl)-1-oxa-7-azaspiro[4.4]nonan-3-amine
CAS No.:
Cat. No.: VC13674744
Molecular Formula: C14H20N2O
Molecular Weight: 232.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20N2O |
|---|---|
| Molecular Weight | 232.32 g/mol |
| IUPAC Name | N-(3-methylphenyl)-1-oxa-7-azaspiro[4.4]nonan-3-amine |
| Standard InChI | InChI=1S/C14H20N2O/c1-11-3-2-4-12(7-11)16-13-8-14(17-9-13)5-6-15-10-14/h2-4,7,13,15-16H,5-6,8-10H2,1H3 |
| Standard InChI Key | NEWIHMPRBHSVJE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC2CC3(CCNC3)OC2 |
| Canonical SMILES | CC1=CC(=CC=C1)NC2CC3(CCNC3)OC2 |
Introduction
N-(m-Tolyl)-1-oxa-7-azaspiro[4.4]nonan-3-amine is a complex organic compound with a unique structure, featuring a spiro ring system that includes both oxygen and nitrogen atoms. This compound belongs to the broader class of azaspiro compounds, which are known for their diverse applications in pharmaceuticals and organic synthesis. The specific structure of N-(m-Tolyl)-1-oxa-7-azaspiro[4.4]nonan-3-amine, with its m-tolyl group attached to the nitrogen atom, suggests potential biological activity and synthetic utility.
Synthesis and Preparation
The synthesis of N-(m-Tolyl)-1-oxa-7-azaspiro[4.4]nonan-3-amine typically involves the reaction of 1-oxa-7-azaspiro[4.4]nonan-3-one with m-toluidine under appropriate conditions. This process may involve the use of catalysts or specific solvents to facilitate the reaction and improve yields.
Applications and Biological Activity
While specific applications of N-(m-Tolyl)-1-oxa-7-azaspiro[4.4]nonan-3-amine are not well-documented, compounds with similar structures have shown potential in pharmaceutical research, particularly in areas such as neurology and oncology. The presence of the m-tolyl group could influence the compound's biological activity, possibly affecting its interaction with biological targets.
Research Findings and Future Directions
Research on N-(m-Tolyl)-1-oxa-7-azaspiro[4.4]nonan-3-amine is limited, but studies on related compounds suggest that further investigation could reveal interesting biological properties. Future research should focus on synthesizing analogs with varying substituents to explore structure-activity relationships and potential therapeutic applications.
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